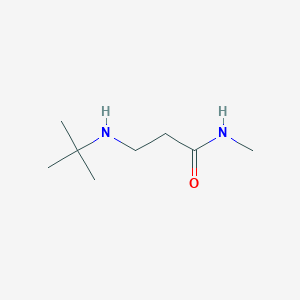![molecular formula C22H30FNO B1385259 N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-4-fluoroaniline CAS No. 1040687-56-6](/img/structure/B1385259.png)
N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-4-fluoroaniline
Vue d'ensemble
Description
N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-4-fluoroaniline, also known as 4-Fluoro-N-(2-tert-butylphenoxyethyl)-aniline, is an organic compound used in a variety of scientific research applications. Its chemical formula is C17H23FN2O, and it is a white crystalline solid at room temperature. It is a derivative of aniline, which is an aromatic amine compound found in many organic compounds. 4-Fluoro-N-(2-tert-butylphenoxyethyl)-aniline has been used in a variety of research studies due to its unique properties, such as its low melting point and its ability to act as a catalyst for chemical reactions.
Applications De Recherche Scientifique
Synthesis and Intermediate Applications
N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-4-fluoroaniline and related compounds serve as vital intermediates in the synthesis of various biologically active compounds. For instance, tert-butyl 5-amino-4 ((2-(dimethylamino)ethyl)(methyl)amino)-2methoxyphenyl) carbamate is an important intermediate in the synthesis of omisertinib (AZD9291), a drug used in cancer therapy. This compound is synthesized through a series of steps including acylation, nucleophilic substitution, and reduction, starting from commercially available materials such as 4-fluoro-2methoxy-5nitroaniline (Zhao et al., 2017).
Medicinal Chemistry and Drug Design
Derivatives of N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-4-fluoroaniline play a significant role in medicinal chemistry. For example, 4-Fluoropyrrolidine derivatives are utilized in the development of dipeptidyl peptidase IV inhibitors. These inhibitors are synthesized using N-protected 4-fluoropyrrolidine-2-carbonyl fluorides, which are prepared in high yield by double fluorination of N-protected 4-hydroxyproline with 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride. Such compounds are transformed into intermediates like 4-fluoropyrrolidine-2-carboxamides and -N-methoxy-N-methylcarboxamide (Weinreb amide) in excellent yields (Singh & Umemoto, 2011).
Antifungal and Antioxidant Properties
Compounds like 2,4-di-tert-butyl phenol, which are structurally related to N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-4-fluoroaniline, have been identified for their antifungal and antioxidant properties. These compounds are purified from certain strains of Lactococcus sp. and demonstrate fungicidal activity against various fungi like Aspergillus niger and Fusarium oxysporum. They also exhibit cytotoxicity against cancer cell lines such as HeLa cells, highlighting their potential in biopreservative and dietary antioxidant applications (Varsha et al., 2015).
Polymer and Rubber Stabilization
In the context of materials science, derivatives of N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-4-fluoroaniline, such as 2,4-di-tert-butyl-6-cycloheximide phenol, are synthesized and applied as antioxidants in natural rubber. These compounds enhance the scorch time, tensile strength, elongation at break, and thermal stability of natural rubber vulcanizates. Their anti-aging effects improve with time, offering significant advantages over commercially available antioxidants (Ju, 2014).
Propriétés
IUPAC Name |
N-[2-(2,4-ditert-butylphenoxy)ethyl]-4-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30FNO/c1-21(2,3)16-7-12-20(19(15-16)22(4,5)6)25-14-13-24-18-10-8-17(23)9-11-18/h7-12,15,24H,13-14H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INOZNEOCKAGAJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCCNC2=CC=C(C=C2)F)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701166220 | |
| Record name | N-[2-[2,4-Bis(1,1-dimethylethyl)phenoxy]ethyl]-4-fluorobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701166220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-4-fluoroaniline | |
CAS RN |
1040687-56-6 | |
| Record name | N-[2-[2,4-Bis(1,1-dimethylethyl)phenoxy]ethyl]-4-fluorobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1040687-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2-[2,4-Bis(1,1-dimethylethyl)phenoxy]ethyl]-4-fluorobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701166220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[2-(2,5-Dimethylphenoxy)ethyl]-4-fluoroaniline](/img/structure/B1385180.png)


![N-[2-(4-Ethylphenoxy)ethyl]-4-fluoroaniline](/img/structure/B1385184.png)


![3-[(2-Chlorobenzyl)amino]propanenitrile](/img/structure/B1385187.png)



![3-{[2-(1-Cyclohexen-1-YL)ethyl]amino}-N-methylpropanamide](/img/structure/B1385195.png)
![3-{[4-(Diethylamino)benzyl]amino}-N-ethylpropanamide](/img/structure/B1385196.png)